N-(2,5-DIMETHOXYPHENYL)-N'-[4-(MORPHOLINOMETHYL)PHENYL]UREA
Overview
Description
N-(2,5-DIMETHOXYPHENYL)-N'-[4-(MORPHOLINOMETHYL)PHENYL]UREA is a useful research compound. Its molecular formula is C20H25N3O4 and its molecular weight is 371.4 g/mol. The purity is usually 95%.
The exact mass of the compound N-(2,5-dimethoxyphenyl)-N'-[4-(4-morpholinylmethyl)phenyl]urea is 371.18450629 g/mol and the complexity rating of the compound is 451. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Antibacterial and Antifungal Activities
N-alkyl substituted urea derivatives, particularly those bearing a morpholine moiety, have been synthesized and evaluated for their in vitro antibacterial and antifungal activities. These compounds have shown potent antimicrobial activities against both Gram-positive and Gram-negative bacteria, as well as fungi, highlighting their potential as effective agents in combating microbial infections (Qing-Zhong Zheng et al., 2010).
Molecular Structure and Aggregation Studies
Another area of research involves the study of N,N′-diaryl urea derivatives as model systems for understanding aggregation phenomena in polymeric materials. For instance, specific urea derivatives have been designed to mimic the aggregated and unaggregated states of poly(phenyleneethynylenes) (PPEs), providing insights into the molecular structure and quantum yield differences between these states (Holly L. Ricks et al., 2004).
Corrosion Inhibition
Urea derivatives have also been investigated for their corrosion inhibition properties. For example, triazinyl urea derivatives have been evaluated as corrosion inhibitors for mild steel in acidic solutions, demonstrating their efficacy in protecting metals from corrosion. This highlights the potential application of such compounds in industrial processes where metal corrosion is a concern (B. Mistry et al., 2011).
Directed Lithiation Studies
Research on the directed lithiation of specific urea derivatives has provided valuable methodologies for the synthesis of substituted products, further expanding the utility of urea derivatives in synthetic organic chemistry. This research offers a pathway to high-yield synthesis of various compounds, underscoring the versatility of urea derivatives in chemical synthesis (Keith Smith et al., 2013).
Properties
IUPAC Name |
1-(2,5-dimethoxyphenyl)-3-[4-(morpholin-4-ylmethyl)phenyl]urea | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O4/c1-25-17-7-8-19(26-2)18(13-17)22-20(24)21-16-5-3-15(4-6-16)14-23-9-11-27-12-10-23/h3-8,13H,9-12,14H2,1-2H3,(H2,21,22,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PBKWBDDQVULXJD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)NC(=O)NC2=CC=C(C=C2)CN3CCOCC3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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